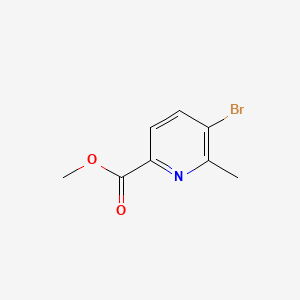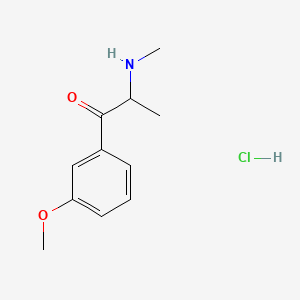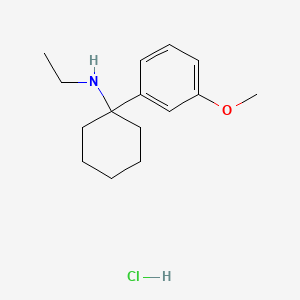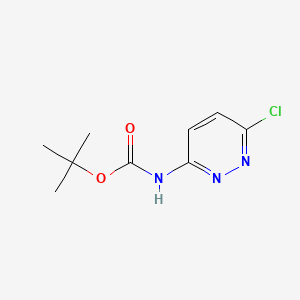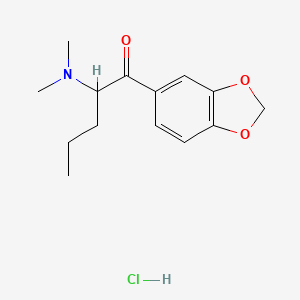
Dipentylonhydrochlorid
Übersicht
Beschreibung
N,N-Dimethylpentylone (Hydrochlorid), auch bekannt als Dipentylone, ist ein synthetisches Cathinon-Derivat mit stimulierenden Wirkungen. Es ist ein substituiertes Cathinon, das heißt, es ist chemisch verwandt mit Cathinon, einem Alkaloid, das in der Khat-Pflanze vorkommt. Synthetische Cathinone werden oft als „Designer-Drogen“ bezeichnet und wurden als Alternativen zu kontrollierten Stimulanzien wie Methamphetamin und 3,4-Methylendioxymethamphetamin (MDMA) verkauft .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpentylone (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
Target of Action
Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a substituted cathinone derivative . The primary target of Dipentylone hydrochloride is the Dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward, motivation, and motor control.
Mode of Action
Dipentylone hydrochloride acts via dopamine, serotonin, and norepinephrine transporters in the central nervous system . It increases the concentrations of these neurotransmitters, leading to stimulant effects .
Biochemical Pathways
It is known that it influences the reuptake of dopamine, serotonin, and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which is associated with the stimulant effects of the compound.
Pharmacokinetics
It is known that pentylone, a metabolite of dipentylone, was detected in all cases in a postmortem forensic toxicology case series . This suggests that Dipentylone is metabolized to Pentylone in the body.
Result of Action
The molecular and cellular effects of Dipentylone hydrochloride’s action are primarily related to its stimulant effects. By increasing the concentrations of dopamine, serotonin, and norepinephrine in the brain, it can lead to heightened alertness, increased energy, elevated mood, and increased sociability .
Biochemische Analyse
Cellular Effects
As a synthetic cathinone, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dipentylone Hydrochloride in animal models .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethylpentylone (Hydrochlorid) beinhaltet die Reaktion von 1-(1,3-Benzodioxol-5-yl)-2-Nitropropen mit Dimethylamin unter reduktiven Aminierungsbedingungen. Die Reaktion verwendet typischerweise ein Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid, um die Nitrogruppe in eine Aminogruppe umzuwandeln .
Industrielle Produktionsverfahren
Es ist wahrscheinlich, dass die großtechnische Synthese ähnlichen Prinzipien wie die Laborsynthese folgt, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethylpentylone (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid für die Reduktion .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von N,N-Dimethylpentylone (Hydrochlorid) Carbonsäuren ergeben, während die Reduktion Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpentylone (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
N,N-Dimethylpentylone (Hydrochlorid) entfaltet seine Wirkung, indem es im zentralen Nervensystem auf Dopamin-, Serotonin- und Noradrenalin-Transporter wirkt. Es erhöht die Konzentrationen dieser Neurotransmitter, indem es ihre Wiederaufnahme hemmt, was zu stimulierenden Wirkungen führt, die denen anderer Cathinon-Derivate ähneln .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylpentylone (Hydrochlorid) ist strukturell ähnlich anderen synthetischen Cathinonen, darunter:
- N-Ethylpentylone
- Pentylone
- Eutylone
Diese Verbindungen teilen ähnliche stimulierende Wirkungen und Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und ihrer Potenz. N,N-Dimethylpentylone (Hydrochlorid) ist einzigartig in seinem spezifischen Substitutionsschema, das seine pharmakologischen Eigenschaften und Stoffwechselwege beeinflussen kann .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMAZIZKMMYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342051 | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-13-2 | |
| Record name | Dipentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

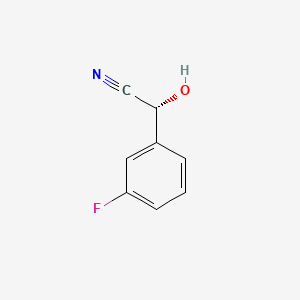
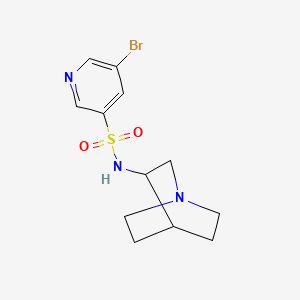
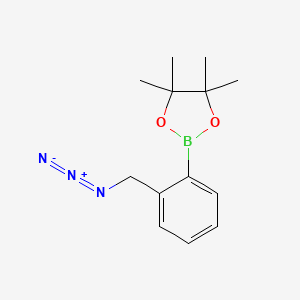
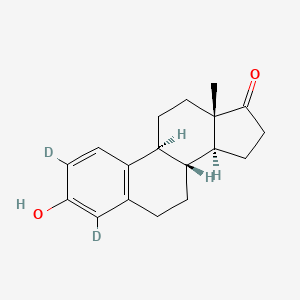
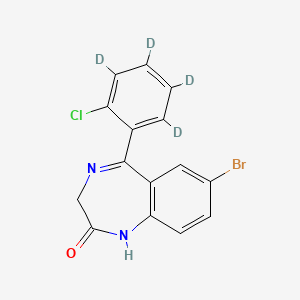
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
